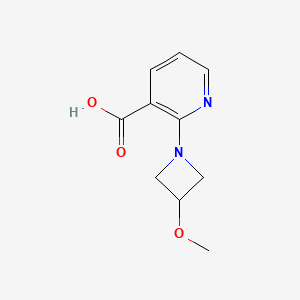

2-(3-Methoxyazetidin-1-yl)nicotinic acid

Description

Properties

CAS No. |

1871004-37-3 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(3-methoxyazetidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-15-7-5-12(6-7)9-8(10(13)14)3-2-4-11-9/h2-4,7H,5-6H2,1H3,(H,13,14) |

InChI Key |

UXIYANUVXIAUES-UHFFFAOYSA-N |

SMILES |

COC1CN(C1)C2=C(C=CC=N2)C(=O)O |

Canonical SMILES |

COC1CN(C1)C2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Nicotinic acid derivatives vary primarily in their substituents at the 2-position. Key analogs include:

Key Observations :

- Azetidine vs. Piperidine : The smaller azetidine ring in this compound may enhance metabolic stability compared to bulkier piperidine analogs, which are prone to oxidative degradation .

- Benzothiazole Derivatives: The 6-methylbenzothiazole substituent in analogs like 2-[(6-methylbenzothiazol-2-yl)amino]nicotinic acid confers broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus, E. coli, and C. albicans) .

- Aryl Substituents : 2-Phenyl/furan derivatives exhibit potent anti-inflammatory activity, with some compounds outperforming mefenamic acid in COX-2 inhibition assays .

Antimicrobial Activity of Thiazolidinone Derivatives (Compounds 6a–j)

| Compound | MIC (µg/mL) Against Pathogens |

|---|---|

| 6a | S. aureus: 16, C. albicans: 32 |

| 6d | E. coli: 8, A. niger: 16 |

| 6j | S. pyogenes: 8, P. aeruginosa: 32 |

Comparison: Unlike benzothiazole analogs, this compound lacks direct evidence of antimicrobial activity.

Anti-Inflammatory Activity of 2-Substituted Phenyl Derivatives

| Compound | IC50 (COX-2 Inhibition, µM) | Relative Potency vs. Mefenamic Acid |

|---|---|---|

| 1 | 0.45 | 1.8× |

| 2a | 0.62 | 1.3× |

However, the methoxy group’s electron-donating properties could alter binding affinity.

Metabolic Stability and Enzyme Interactions

- Oxidative Degradation : Nicotinic acid derivatives with intact pyridine rings (e.g., this compound) are less prone to microbial degradation compared to analogs with open-ring structures. Pseudomonas fluorescens preferentially oxidizes unsubstituted nicotinic acid, producing CO₂ via ring cleavage (3–5 moles CO₂ per mole substrate) .

- Enzyme Specificity : The carboxyl group at position 3 is critical for enzyme recognition. Modifications (e.g., amidation, sulfonation) render analogs inactive against nicotinic acid oxidase .

Preparation Methods

Preparation of Nicotinic Acid Derivatives

A common starting point is nicotinic acid or halogenated nicotinic acid derivatives such as 2,6-dichloro-5-fluoronicotinic acid, which can be prepared via multi-step processes involving:

- Reaction of cyano-substituted pyridines with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to obtain chlorinated nicotinic acid derivatives.

- Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.

- Use of sodium nitrite under acidic conditions to facilitate certain transformations.

This process is exemplified in a patented method where 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-5-fluoronicotinic acid with high yield (~76%) and purity (>99.9% by HPLC), employing POCl3/PCl5 chlorination, hydrolysis, and nitrite salt treatment steps.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | POCl3, PCl5, 80-104°C | 2,6-Dichloro-5-fluoronicotinic acid intermediate | 93-95 (by HPLC) | Chlorination of hydroxypyridine |

| 2 | Hydrolysis with concentrated H2SO4 | Nicotinic acid derivative | High | Conversion of nitrile to acid |

| 3 | Sodium nitrite, acidic conditions, 35-50°C | Final nicotinic acid derivative | 76 | Efficient purification and isolation |

Representative Synthetic Route for this compound

Synthesis of 3-Methoxyazetidine : This intermediate can be synthesized by methylation of 3-hydroxyazetidine or by ring closure methods starting from appropriate amino alcohol precursors.

Coupling Reaction : The halogenated nicotinic acid derivative (e.g., 2-chloronicotinic acid) is reacted with 3-methoxyazetidine under nucleophilic substitution conditions, often using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Purification : The crude product is purified by crystallization or chromatographic techniques to yield pure this compound.

Analytical and Research Findings

- The purity of the final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), and elemental analysis.

- Yields for the coupling steps vary but generally range between 60–85%, depending on reaction conditions and purification efficiency.

- Spectroscopic data confirm the presence of the methoxy group on the azetidine ring and the nicotinic acid moiety.

- Reaction monitoring by HPLC ensures completion and minimal by-product formation.

Comparative Table of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.